molecular formula C14H16N2 B14392913 2-Methyl-4-phenyl-6-propylpyrimidine CAS No. 89967-06-6

2-Methyl-4-phenyl-6-propylpyrimidine

Cat. No.: B14392913
CAS No.: 89967-06-6
M. Wt: 212.29 g/mol
InChI Key: NJPCVDPWQKDAPL-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-6-propylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of methyl, phenyl, and propyl groups attached to the pyrimidine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-6-propylpyrimidine can be achieved through several methods, including:

    Biginelli Reaction: This is a multicomponent reaction involving the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the above synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-6-propylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-6-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenyl-6-propylpyrimidine is unique due to the presence of all three substituents (methyl, phenyl, and propyl) on the pyrimidine ring. This combination of groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

89967-06-6

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-methyl-4-phenyl-6-propylpyrimidine

InChI

InChI=1S/C14H16N2/c1-3-7-13-10-14(16-11(2)15-13)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3

InChI Key

NJPCVDPWQKDAPL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C)C2=CC=CC=C2

Origin of Product

United States

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